molecular formula C16H24N2O B13868241 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide

3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide

Cat. No.: B13868241
M. Wt: 260.37 g/mol
InChI Key: SDWNZRHFXFXZKV-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group attached to a propanamide backbone, with a cyclohexylmethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzaldehyde, cyclohexylmethylamine, and propanoic acid.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-aminobenzaldehyde is then reacted with cyclohexylmethylamine and propanoic acid under acidic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 3-(3-nitrophenyl)-N-(cyclohexylmethyl)propanamide.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-aminophenyl)benzene: A compound with three aminophenyl groups attached to a benzene ring.

    1,3,5-Tris(4-aminophenoxy)benzene: A compound with three aminophenoxy groups attached to a benzene ring.

Uniqueness

3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide is unique due to its specific structural features, including the cyclohexylmethyl substituent, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide

InChI

InChI=1S/C16H24N2O/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h4,7-8,11,14H,1-3,5-6,9-10,12,17H2,(H,18,19)

InChI Key

SDWNZRHFXFXZKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)N

Origin of Product

United States

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